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molecular formula C13H8BrNO2 B8332490 3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol

3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol

Cat. No. B8332490
M. Wt: 290.11 g/mol
InChI Key: YPRHBAQZDWZZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856503

Procedure details

A mixture of 4.25 g of (4-bromo-phenyl)-(2,4-dihydroxyphenyl)-methanone, 3.22 g of hydroxylamine.hydrochloride and 2.85 g of sodium acetate in 100 ml of ethanol is heated under reflux. The reaction mixture is concentrated, treated with 100 ml of saturated aqueous sodium hydrogen carbonate solution and extracted with ethyl acetate. The organic extracts are washed with saturated sodium chloride solution, dried and evaporated. The residue is treated with 200 ml of ethanol. After the addition of 1.1 g of p-toluenesulphonic acid the mixture is heated to 85° C. for 24 hrs. For the working-up, the reaction mixture is concentrated and the residue is taken up in 250 ml of ethyl acetate and washed with saturated sodium hydrogen carbonate solution and with saturated sodium chloride solution. The organic phase is dried and evaporated. There are obtained 4.0 g of 3-(4-bromo-phenyl)-benzo[d]isoxazol-6-ol, MS: m/e 289 (M+H+, 1 Br).
Name
(4-bromo-phenyl)-(2,4-dihydroxyphenyl)-methanone
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][C:11]=2[OH:17])=O)=[CH:4][CH:3]=1.Cl.[NH2:19]O.C([O-])(=O)C.[Na+]>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:10]3[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][C:11]=3[O:17][N:19]=2)=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
(4-bromo-phenyl)-(2,4-dihydroxyphenyl)-methanone
Quantity
4.25 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=O)C1=C(C=C(C=C1)O)O
Name
Quantity
3.22 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
2.85 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
ADDITION
Type
ADDITION
Details
treated with 100 ml of saturated aqueous sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts are washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue is treated with 200 ml of ethanol
ADDITION
Type
ADDITION
Details
After the addition of 1.1 g of p-toluenesulphonic acid the mixture
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
WASH
Type
WASH
Details
washed with saturated sodium hydrogen carbonate solution and with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NOC2=C1C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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